molecular formula C19H20ClNO5S B1436960 rel-4-((1R,3R)-3-(5-Chloro-2-methoxybenzamido)-2,2-dimethylcyclopropyl)benzenesulfonic acid CAS No. 1137235-04-1

rel-4-((1R,3R)-3-(5-Chloro-2-methoxybenzamido)-2,2-dimethylcyclopropyl)benzenesulfonic acid

Cat. No.: B1436960
CAS No.: 1137235-04-1
M. Wt: 409.9 g/mol
InChI Key: OEDYSAYRPVUHOG-DLBZAZTESA-N
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Description

rel-4-((1R,3R)-3-(5-Chloro-2-methoxybenzamido)-2,2-dimethylcyclopropyl)benzenesulfonic acid is a chemically synthesized small molecule of interest in medicinal chemistry and pharmacology research. This compound features a complex molecular architecture combining a 5-chloro-2-methoxybenzamido group with a dimethylcyclopropyl ring linked to a benzenesulfonic acid moiety, suggesting potential for targeted biological activity. The (1R,3R) relative stereochemistry of the cyclopropyl core is a key structural feature that may influence its binding affinity and selectivity for specific protein targets. Researchers are investigating this compound as a potential precursor or intermediate in the synthesis of more complex therapeutic agents. Its structural elements, particularly the sulfonic acid group, may contribute to enhanced solubility properties, making it a valuable candidate for in vitro and in vivo pharmacological studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. All published literature and clinical studies should be consulted by researchers to fully understand the compound's properties and potential before use.

Properties

IUPAC Name

4-[(1R,3R)-3-[(5-chloro-2-methoxybenzoyl)amino]-2,2-dimethylcyclopropyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO5S/c1-19(2)16(11-4-7-13(8-5-11)27(23,24)25)17(19)21-18(22)14-10-12(20)6-9-15(14)26-3/h4-10,16-17H,1-3H3,(H,21,22)(H,23,24,25)/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDYSAYRPVUHOG-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1NC(=O)C2=C(C=CC(=C2)Cl)OC)C3=CC=C(C=C3)S(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@H]1NC(=O)C2=C(C=CC(=C2)Cl)OC)C3=CC=C(C=C3)S(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

rel-4-((1R,3R)-3-(5-Chloro-2-methoxybenzamido)-2,2-dimethylcyclopropyl)benzenesulfonic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C16H20ClN2O4S
  • Molecular Weight : 368.86 g/mol
  • CAS Number : 114231-14-0

The compound is believed to exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : The compound can interact with various receptors, potentially modulating signaling pathways that influence cell proliferation and survival.
  • Antioxidant Activity : Some studies suggest that it may possess antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

Biological Activity Data

ActivityAssay TypeCell LineIC50 (µM)Reference
AntiproliferativeMTT AssayA-549 (Lung Cancer)0.05
AntiproliferativeMTT AssayMCF7 (Breast Cancer)0.06
AntioxidantDPPH Scavenging-100 μg/mL

Case Studies

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity :
    • In a study evaluating various derivatives of benzamides, rel-4-((1R,3R)-3-(5-Chloro-2-methoxybenzamido)-2,2-dimethylcyclopropyl)benzenesulfonic acid demonstrated significant antiproliferative effects against A-549 and MCF7 cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin. The mechanism was attributed to cell cycle arrest and induction of apoptosis in cancer cells .
  • Antioxidant Properties :
    • The compound showed moderate DPPH radical-scavenging activity, indicating potential as an antioxidant agent. This property is crucial for protecting cells from oxidative damage, which is a contributing factor in cancer progression and other diseases .

Discussion

The biological activity of rel-4-((1R,3R)-3-(5-Chloro-2-methoxybenzamido)-2,2-dimethylcyclopropyl)benzenesulfonic acid highlights its potential as a therapeutic agent in oncology. Its ability to inhibit cancer cell proliferation and exhibit antioxidant properties suggests it could be further explored for its utility in cancer treatment and prevention strategies.

Comparison with Similar Compounds

Key Observations:

Functional Group Impact : The sulfonic acid group in the target compound increases acidity (pKa ~1–2) compared to the sulfonamide (pKa ~10–11), enhancing solubility in physiological environments. This may improve bioavailability for targets requiring charged interactions.

Synthesis Challenges : The discontinuation of SW157765 may reflect synthetic difficulties or instability of the sulfonamide group under storage or biological conditions. The sulfonic acid variant could address these issues through improved chemical robustness.

Crystallographic and Computational Analysis

The SHELX software suite (e.g., SHELXL, SHELXS) is widely used for small-molecule crystallography, enabling precise determination of stereochemistry and intermolecular interactions in compounds like the target .

Research Findings and Hypotheses

Biological Activity : The sulfonic acid group may enhance inhibition of targets such as carbonic anhydrases or tyrosine kinases, where acidic residues are critical for active-site binding.

Thermodynamic Stability : The dimethylcyclopropyl group likely improves metabolic stability compared to less rigid analogues, reducing susceptibility to cytochrome P450 oxidation.

Discontinuation of SW157765: Potential reasons include poor pharmacokinetics (e.g., rapid clearance of sulfonamide derivatives) or toxicity, motivating the development of the sulfonic acid variant for improved safety or efficacy .

Preparation Methods

Methylation of 5-Chlorosalicylic Acid

  • Starting material: 5-chlorosalicylic acid.
  • Reagents: Dimethyl sulfate and sodium hydroxide.
  • Solvent: Acetone.
  • Conditions: The reaction is conducted under reflux, either under aqueous or anhydrous conditions.
  • Outcome: Formation of methyl 5-chloro-2-methoxybenzoate with yields around 66-95%, depending on conditions.

Example procedure:

  • Add aqueous sodium hydroxide and dimethyl sulfate to a solution of methyl 5-chlorosalicylate in acetone.
  • Stir and reflux for 45 minutes.
  • Evaporate acetone, extract with ether, wash, dry, and distill to isolate the methoxy ester.

This step is crucial for introducing the methoxy group at the 2-position while preserving the 5-chloro substituent.

Formation of N-Phenethyl-5-chloro-2-methoxybenzamide

  • Starting material: Methyl 5-chloro-2-methoxybenzoate.
  • Reagent: Phenethylamine.
  • Solvent: Benzene or similar.
  • Conditions: Aminolysis at low temperature (-10°C) to room temperature.
  • Outcome: N-phenethyl-5-chloro-2-methoxybenzamide in high yield (~90%).

Procedure:

  • Slowly add N-phenethyl-5-chloro-2-methoxybenzamide to chlorosulfonic acid at -10°C.
  • Warm and stir to complete the reaction.
  • Quench in ice and treat with concentrated ammonia to form sulfonamide.
  • Recrystallize from glacial acetic acid to purify.

This step introduces the amide linkage and prepares the molecule for sulfonation.

Chlorosulfonation and Aminolysis to Sulfonamide

  • Reagent: Chlorosulfonic acid.
  • Intermediate: N-phenethyl-5-chloro-2-methoxybenzamide.
  • Process: Chlorosulfonation introduces a sulfonyl chloride group on the benzene ring.
  • Subsequent aminolysis: Treatment with ammonia converts sulfonyl chloride to sulfonamide.
  • Yield: Approximately 70% for the sulfonamide product.

This step is critical for installing the benzenesulfonic acid moiety in the molecule.

Incorporation of the Cyclopropyl Group

The cyclopropyl moiety, specifically the (1R,3R)-3-(5-chloro-2-methoxybenzamido)-2,2-dimethylcyclopropyl group, is typically introduced via:

While explicit detailed procedures for this step are less commonly disclosed in open literature, it generally involves:

  • Preparation of the cyclopropyl intermediate with 2,2-dimethyl substitution.
  • Coupling with the benzamido sulfonic acid intermediate under peptide coupling conditions or via activated acid derivatives.

Summary Table of Key Preparation Steps

Step No. Reaction Stage Starting Material/Intermediate Reagents/Conditions Yield (%) Notes
1 Methylation 5-chlorosalicylic acid Dimethyl sulfate, NaOH, acetone, reflux 66-95 Methyl 5-chloro-2-methoxybenzoate formed
2 Aminolysis (amide formation) Methyl 5-chloro-2-methoxybenzoate Phenethylamine, benzene, low temp (-10°C) ~90 N-phenethyl-5-chloro-2-methoxybenzamide
3 Chlorosulfonation N-phenethyl-5-chloro-2-methoxybenzamide Chlorosulfonic acid, 0°C to steam bath heating - Sulfonyl chloride intermediate
4 Aminolysis (sulfonamide formation) Chlorosulfonated intermediate Concentrated ammonia, steam bath ~70 p-(5-chloro-2-methoxybenzamidoethyl)benzenesulfonamide
5 Cyclopropyl group incorporation Sulfonamide intermediate + cyclopropyl precursor Cyclopropanation and amide coupling Variable Stereoselective synthesis required

Research Findings and Analysis

  • The methylation step can be performed under aqueous or anhydrous conditions, with aqueous conditions requiring prior esterification of 5-chlorosalicylic acid for optimal yields.
  • Aminolysis with phenethylamine is a high-yielding step, critical for forming the benzamide linkage.
  • Chlorosulfonation is performed at low temperature to avoid decomposition, followed by aminolysis to afford the sulfonamide.
  • The sodium salt of the sulfonamide intermediate is a key precursor for further functionalization, including the synthesis of glyburide and related compounds.
  • The stereochemistry of the cyclopropyl group is essential for biological activity and requires careful control during synthesis.
  • The overall process emphasizes the use of commercially available starting materials such as 5-chlorosalicylic acid and phenethylamine, enabling cost-effective production.

Q & A

Q. What synthetic methodologies are recommended for preparing rel-4-((1R,3R)-3-(5-Chloro-2-methoxybenzamido)-2,2-dimethylcyclopropyl)benzenesulfonic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves coupling 5-chloro-2-methoxybenzamido derivatives with cyclopropane-containing sulfonic acid precursors. Key steps include:
  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDCI) with HOBt as an activator in anhydrous dichloromethane at 0°C to minimize side reactions. Yield optimization (~37–73%) depends on stoichiometric ratios and purification via column chromatography .
  • Sulfonylation : Introduce the sulfonic acid group using sulfonyl chloride intermediates under controlled pH and temperature to avoid hydrolysis. Monitor reaction progress via TLC or LC-MS .
    Optimization strategies:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst screening : Test alternatives like DCC or DMAP to improve coupling efficiency .

Q. How can structural characterization of this compound be systematically validated?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm stereochemistry (e.g., cyclopropane ring substituents) and sulfonic acid proton environments. Compare chemical shifts with analogous benzenesulfonamide derivatives .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula and isotopic patterns.
  • X-ray crystallography : Resolve absolute stereochemistry of the (1R,3R)-cyclopropyl group, critical for activity studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or purity levels for benzenesulfonic acid derivatives with cyclopropane substituents?

  • Methodological Answer : Discrepancies often arise from:
  • Impurity profiles : Use HPLC-PDA or UPLC-MS to identify co-eluting epimers or byproducts (e.g., unreacted sulfonyl chloride). Adjust chromatographic conditions (e.g., gradient elution) to separate stereoisomers .
  • Reagent quality : Ensure anhydrous conditions for moisture-sensitive intermediates (e.g., sulfonyl chlorides). Pre-purify starting materials via recrystallization .
  • Replication protocols : Standardize reaction scales and equipment (e.g., inert atmosphere reactors) to minimize batch-to-batch variability .

Q. What experimental design frameworks are suitable for optimizing reaction parameters in multi-step syntheses of this compound?

  • Methodological Answer : Employ factorial design to evaluate interactions between variables:
  • Factors : Temperature, catalyst loading, solvent polarity.
  • Response variables : Yield, purity, reaction time.
    Example: A 23^3 factorial design can identify optimal conditions for the amidation step, reducing trial runs by 50% .
    Advanced integration: Combine with AI-driven process simulation (e.g., COMSOL Multiphysics) to model heat transfer or reagent diffusion kinetics, predicting bottlenecks before lab execution .

Q. How can the compound’s reactivity with biological targets be rationalized using computational and experimental data?

  • Methodological Answer :
  • Molecular docking : Screen against NLRP3 inflammasome models to prioritize derivatives for in vitro testing. Use AutoDock Vina with force-field adjustments for sulfonic acid groups .
  • Structure-activity relationship (SAR) : Correlate substituent effects (e.g., cyclopropane rigidity, sulfonic acid pKa) with inhibitory activity via multivariate regression analysis .
  • In vitro validation : Use THP-1 macrophage assays to measure IL-1β suppression, ensuring biological relevance of computational predictions .

Theoretical and Methodological Frameworks

Q. What conceptual frameworks guide the investigation of this compound’s mechanism of action?

  • Methodological Answer : Anchor research to NLRP3 inflammasome inhibition theory :
  • Link structural features (e.g., sulfonic acid’s electrostatic interactions) to NLRP3 ATP-binding domain disruption.
  • Validate using knockout cell lines or competitive binding assays with known inhibitors (e.g., MCC950) .
    Theoretical extension: Explore allosteric modulation hypotheses using molecular dynamics simulations to track conformational changes .

Data Presentation Guidelines

  • Tabulated Synthesis Data (Adapted from ):
StepIntermediateKey Reagents/ConditionsYield (%)Purity (%)
135EDCI, HOBt, 0°C3795
236SOCl₂, reflux6298
340DMF, 50°C7397

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rel-4-((1R,3R)-3-(5-Chloro-2-methoxybenzamido)-2,2-dimethylcyclopropyl)benzenesulfonic acid
Reactant of Route 2
Reactant of Route 2
rel-4-((1R,3R)-3-(5-Chloro-2-methoxybenzamido)-2,2-dimethylcyclopropyl)benzenesulfonic acid

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